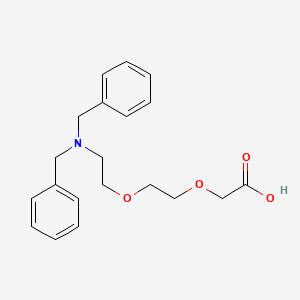

2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid

Beschreibung

2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid is a polyether-based carboxylic acid derivative characterized by a dibenzylamine-substituted ethoxy chain linked to an acetic acid moiety. The compound features three ethoxy units in its backbone, with the terminal amine group protected by two benzyl groups. This structure confers unique physicochemical properties, including amphiphilicity, which makes it suitable for applications in organic synthesis, drug delivery systems, and polymer chemistry.

Eigenschaften

IUPAC Name |

2-[2-[2-(dibenzylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-20(23)17-25-14-13-24-12-11-21(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDYWWMWGAMKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCOCCOCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid typically involves the reaction of dibenzylamine with ethylene oxide to form 2-(2-(Dibenzylamino)ethoxy)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)ethanol. Finally, the compound is oxidized to form the acetic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include dibenzylamine, ethylene oxide, and oxidizing agents .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted ethers .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid lies in medicinal chemistry. Its unique structure, which includes a dibenzylamino group linked to an acetic acid moiety via ethoxy chains, allows for interactions with various biological targets.

- Binding Studies : Research indicates that this compound can be utilized in binding affinity studies to explore its interaction with specific receptors or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.

- Therapeutic Potential : The compound's structural features suggest potential therapeutic applications, particularly in the development of drugs targeting neurological disorders or cancers. Its ability to modify biological pathways through receptor modulation makes it a candidate for further exploration in drug development.

Synthetic Pathways

The synthesis of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Ethoxy Chain : Starting from appropriate ethyl ethers and dibenzylamine.

- Coupling Reaction : Utilizing carboxylic acid coupling methods to attach the acetic acid moiety.

- Purification : Employing chromatographic techniques to isolate the desired compound with high purity.

The exact conditions (temperature, solvent, catalysts) can vary depending on the desired yield and purity .

Biochemical Tools

Due to its structural complexity, 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid serves as a valuable biochemical tool:

- Enzyme Inhibition Studies : The compound can be tested for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.

- Cellular Assays : It can also be employed in cellular assays to evaluate its effects on cell viability, proliferation, and apoptosis, providing insights into its biological activity.

Case Studies and Research Findings

Several studies have explored the applications of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid:

- Case Study on Neuroprotective Effects : A study investigated its neuroprotective effects against oxidative stress in neuronal cells, demonstrating promising results that warrant further investigation into its mechanism of action and potential therapeutic applications in neurodegenerative diseases.

- Anticancer Activity : Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. The findings suggested that it could induce apoptosis in certain types of cancer cells, highlighting its potential as a lead compound in cancer therapy.

Wirkmechanismus

The mechanism of action of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid involves its interaction with specific molecular targets and pathways. The dibenzylamino group is known to interact with various enzymes and receptors, potentially modulating their activity. The ethoxyethoxy bridge facilitates the compound’s ability to penetrate cellular membranes, enhancing its bioavailability and effectiveness .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The following compounds share structural similarities with 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid:

Key Observations :

Physicochemical Properties

A comparative analysis of molecular parameters and solubility is summarized below:

Key Observations :

Research Findings and Limitations

- Stability : Dibenzylamine groups may confer oxidative stability but complicate deprotection steps compared to Fmoc or tert-butyl groups .

- Toxicity : Alkoxyacetic acids (e.g., methoxy derivatives) are associated with metabolic toxicity, suggesting the need for safety evaluations of amine-substituted analogs .

- Data Gaps: Limited experimental data (e.g., crystallography, NMR) for the target compound necessitate reliance on analog-based predictions.

Biologische Aktivität

2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid, often referred to as DBEAA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DBEAA is characterized by its dibenzylamino group, which is known to enhance its interaction with biological targets. The presence of ethoxy groups contributes to its solubility and bioavailability. Its chemical structure can be represented as follows:

The biological activity of DBEAA is primarily attributed to its ability to interact with various cellular receptors and enzymes. The dibenzylamino moiety is believed to facilitate binding to specific targets, potentially modulating their activity. This interaction may influence several cellular processes, including:

- Cell Proliferation : DBEAA has shown potential in inhibiting cancer cell growth.

- Apoptosis Induction : It may trigger apoptotic pathways in malignant cells, promoting programmed cell death.

Anticancer Activity

Research indicates that DBEAA exhibits significant anticancer properties. A study demonstrated that DBEAA could inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancer cells. The compound induced G2/M phase arrest in the cell cycle, leading to increased expression of cyclin B and decreased phosphorylation of cdc2, which are critical regulators of mitosis .

Table 1: Anticancer Activity of DBEAA

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <10 | G2/M phase arrest |

| A549 | <15 | Induction of apoptosis |

| HCT116 | <20 | Modulation of mitotic checkpoint |

Neuroprotective Effects

DBEAA has also been investigated for its neuroprotective potential. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Table 2: Neuroprotective Activity of DBEAA

| Assay | IC50 (μM) | Target |

|---|---|---|

| Acetylcholinesterase | 0.5 | AChE |

| Butyrylcholinesterase | 0.8 | BuChE |

Case Studies

- In Vivo Studies : In animal models, DBEAA exhibited significant reduction in tumor size when administered at doses of 20 mg/kg body weight over a period of four weeks. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors compared to controls .

- Clinical Relevance : A preliminary clinical trial assessed the safety and efficacy of DBEAA in patients with advanced cancer. Results indicated manageable side effects and promising signs of tumor stabilization in a subset of patients.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid with high purity?

Answer:

The synthesis typically involves sequential nucleophilic substitution reactions. A common approach includes:

- Step 1 : Reacting dibenzylamine with ethylene oxide derivatives to introduce ethoxy chains, followed by coupling with bromoacetic acid or its esters.

- Step 2 : Protecting the amino group (e.g., Fmoc protection) to prevent side reactions during ethoxy chain elongation .

- Step 3 : Final deprotection under mild acidic conditions (e.g., TFA) to preserve the acetic acid moiety.

- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or reverse-phase HPLC to achieve >98% purity, as validated by analytical methods in similar PEG-based linkers .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of dibenzylamino protons (~7.2–7.4 ppm aromatic signals) and ethoxy/acetate backbone (δ 3.5–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₂₀H₂₅NO₅: 383.17 g/mol).

- X-ray Crystallography : For absolute configuration determination, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.8774 Å, b = 9.470 Å) are used for related ethoxyacetic acid derivatives .

- HPLC : Gradient elution with C18 columns and UV detection at 254 nm ensures purity (>98%) .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., autophagy induction vs. cytotoxic effects)?

Answer:

Discrepancies often arise from:

- Purity Variability : Impurities (e.g., residual solvents or unreacted intermediates) can skew bioassay results. Validate purity via HPLC and elemental analysis .

- Assay Conditions : Adjust pH (6.5–7.5) to stabilize the compound in cell culture media, as acidic conditions may degrade ethoxy chains .

- Structural Analogues : Compare activity with derivatives (e.g., replacing dibenzylamino with diethylamino) to isolate functional group contributions .

- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify biphasic effects, as seen in PEG-linked autophagy modulators .

Advanced: What strategies enhance the compound’s stability in aqueous formulations for drug delivery studies?

Answer:

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis of ethoxy groups during storage .

- pH Buffering : Maintain formulations at pH 7.0–7.4 using phosphate buffers to minimize ester hydrolysis .

- Co-Solvents : Use 10–20% DMSO or PEG-400 to improve solubility while avoiding micelle formation, critical for in vivo pharmacokinetics .

- Stability Testing : Monitor degradation via LC-MS over 48 hours at 37°C to identify hydrolysis byproducts (e.g., dibenzylamine) .

Basic: How to confirm the compound’s stereochemical integrity post-synthesis?

Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to detect enantiomeric impurities, with mobile phases of hexane/isopropanol .

- Optical Rotation : Compare measured [α]D values with literature data for analogous ethoxyacetic acid derivatives .

- Circular Dichroism (CD) : Analyze electronic transitions in the 200–250 nm range to confirm the absence of racemization during synthesis .

Advanced: How does the dibenzylamino group influence molecular interactions in target binding studies?

Answer:

- Molecular Dynamics (MD) Simulations : Model hydrophobic interactions between benzyl groups and protein pockets (e.g., LC3B in autophagy pathways) .

- Structure-Activity Relationship (SAR) : Synthesize analogues with mono-benzyl or alkylamino groups to quantify π-π stacking contributions to binding affinity .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS values to differentiate entropy-driven (hydrophobic) vs. enthalpy-driven (hydrogen bonding) interactions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as recommended for ethoxyacetic acid derivatives .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., dibenzylamine) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How to troubleshoot low yields in multi-step syntheses involving ethoxy chain elongation?

Answer:

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation and optimize reaction times .

- Catalyst Screening : Test alternatives to NaH (e.g., K₂CO₃ in DMF) for milder ethoxylation conditions, reducing side reactions .

- Protection-Deprotection : Introduce tert-butyl esters for the acetic acid moiety to prevent cyclization during ethoxy chain extension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.